molecular formula C9H7F3O3 B069542 3-Ethoxy-2,4,5-trifluorobenzoic acid CAS No. 169507-61-3

3-Ethoxy-2,4,5-trifluorobenzoic acid

Cat. No.: B069542
CAS No.: 169507-61-3
M. Wt: 220.14 g/mol
InChI Key: HXAPHOPNZQFBEJ-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an ethoxy group

Scientific Research Applications

3-Ethoxy-2,4,5-trifluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 3-Ethoxy-2,4,5-trifluorobenzoic acid includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

Future Directions

The synthesis of 2,4,5-trifluorobenzoic acid has been improved through a combination of selective hydrodefluorination and hydrolysis reaction . This suggests potential for further improvements in the synthesis of related compounds, including 3-Ethoxy-2,4,5-trifluorobenzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4,5-trifluorobenzoic acid typically involves the fluorination of a suitable precursor, followed by the introduction of the ethoxy group. One common method starts with tetrachloroisophthalonitrile, which undergoes selective fluorination, reduction, and partial defluorination to yield 2,4,5-trifluoroisophthalonitrile. This intermediate is then hydrolyzed to form 2,4,5-trifluoroisophthalic acid, which can be further modified to introduce the ethoxy group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,4,5-trifluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or nucleophiles can be used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

    Substitution Products: Depending on the substituent introduced.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

    Esters: Various esters depending on the alcohol used.

Comparison with Similar Compounds

  • 3-Hydroxy-2,4,5-trifluorobenzoic acid
  • 3,4,5-Trifluorobenzoic acid
  • 2,4,5-Trifluorobenzoic acid

Comparison: 3-Ethoxy-2,4,5-trifluorobenzoic acid is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties compared to its analogs. For example, 3-Hydroxy-2,4,5-trifluorobenzoic acid has a hydroxyl group instead of an ethoxy group, which can affect its reactivity and solubility. Similarly, 3,4,5-Trifluorobenzoic acid lacks the ethoxy group, making it less versatile in certain chemical reactions .

Properties

IUPAC Name

3-ethoxy-2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-2-15-8-6(11)4(9(13)14)3-5(10)7(8)12/h3H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAPHOPNZQFBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442773
Record name 3-Ethoxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169507-61-3
Record name 3-Ethoxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.4 g (20 mmol) of tetrafluorophthalic anhydride are dissolved in 3 g of water and 30 g of ethanol, 4.2 g of lithium hydroxide hydrate are added, and the mixture is heated at reflux for 48 hours. Then 50 g of water are added and an ethanol/water mixture (31.9 g) is distilled off until a head temperature of 100° C. is reached. Subsequently a pH of 0.6 is established by adding 19 g of 30% strength hydrochloric acid, and the mixture is extracted using a mixture of 20 g of 1,2-dichlorobenzene and 10 g of Hostarex A327. The organic phase is dried over MgSO4, heated at 140° C. for one hour until the evolution of gas comes to an end (decarboxylation) and then adjusted at 25° C. to a pH of 14 using 12.1 g of 35% strength sodium hydroxide solution. The mixture is extracted three times with in each case 50 g of dichloromethane, and the aqueous phase is adjusted to a pH of 0.7 by adding 9.4 g of 30% strength hydrochloric acid and extracted with MTBE. The mixture is dried over MgSO4 and filtered, and removal of the solvent leaves 3.4 g (15.5 mmol, corresponding to 77%) of yellowish 3-ethoxy-2,4,5-trifluorobenzoic acid (purity by GC>95%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
solvent
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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